Cas no 52018-90-3 (1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine)
52018-90-3 structure
Product Name:1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine
CAS No:52018-90-3
MF:C17H17BrN2
MW:329.234283208847
CID:1578591
PubChem ID:40194
Update Time:2025-04-21
1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine
- 2-(p-Bromophenyl)-α-methyl-1H-indole-3-ethanamine
- 52018-90-3
- 1H-Indole-3-ethanamine, 2-(4-bromophenyl)-alpha-methyl-
- 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine
- 3-(2-Aminopropyl)-2-(p-bromophenyl)indole
- INDOLE, 3-(2-AMINOPROPYL)-2-(p-BROMOPHENYL)-
- DTXSID20966351
-
- Inchi: 1S/C17H17BrN2/c1-11(19)10-15-14-4-2-3-5-16(14)20-17(15)12-6-8-13(18)9-7-12/h2-9,11,20H,10,19H2,1H3
- InChI Key: PSNDBTLHKBNKND-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=C(C2C=CC=CC=2N1)CC(C)N
Computed Properties
- Exact Mass: 328.05761
- Monoisotopic Mass: 328.05751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- PSA: 41.81
1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
52018-90-3 (1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk